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molecular formula C13H16N2O7S B8471218 (3R)-3-[(Methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester

(3R)-3-[(Methylsulfonyl)oxy]-1-pyrrolidinecarboxylic Acid (4-Nitrophenyl)methyl Ester

Cat. No. B8471218
M. Wt: 344.34 g/mol
InChI Key: QUZUFECHLQUSBJ-GFCCVEGCSA-N
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Patent
US05420122

Procedure details

To a mixture of dimethylformamide (0.45 ml) and tetrahydrofuran (10 ml) was dropwise added phosphorus oxychloride (0.46 ml) at -5°∫5° C., and the mixture was stirred at the same temperature for 30 minutes. To the mixture was added a solution of (2S,4R)-2-(4-carboxythiazol-2-yl) -4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl) pyrrolidine (1.54 g) in tetrahydrofuran (20 ml) at -5°∫5° C., followed by stirring at the same temperature for 30 minutes. The mixture was dropwise added to concentrated ammonia water (15 ml) at 0°-10° C. with stirring. The mixture was stirred at the same condition for 2 hours. Tetrahydrofuran was removed under reduced pressure to give a residue, which was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure to give (2S, 4R)-2-(4-carbamoylthiazol)-2-yl) -4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine (1.4 g).
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.46 mL
Type
reactant
Reaction Step Two
Name
(2S,4R)-2-(4-carboxythiazol-2-yl) -4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl) pyrrolidine
Quantity
1.54 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Four
[Compound]
Name
(2S, 4R)-2-(4-carbamoylthiazol)-2-yl
Name
4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine

Identifiers

REACTION_CXSMILES
CN(C)C=O.P(Cl)(Cl)(Cl)=O.C(C1N=C([C@@H:19]2[CH2:23][C@@H:22]([O:24][S:25]([CH3:28])(=[O:27])=[O:26])[CH2:21][N:20]2[C:29]([O:31][CH2:32][C:33]2[CH:38]=[CH:37][C:36]([N+:39]([O-:41])=[O:40])=[CH:35][CH:34]=2)=[O:30])SC=1)(O)=O.O.N>O1CCCC1>[CH3:28][S:25]([O:24][CH:22]1[CH2:21][N:20]([C:29]([O:31][CH2:32][C:33]2[CH:38]=[CH:37][C:36]([N+:39]([O-:41])=[O:40])=[CH:35][CH:34]=2)=[O:30])[CH2:19][CH2:23]1)(=[O:26])=[O:27] |f:3.4|

Inputs

Step One
Name
Quantity
0.45 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.46 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
(2S,4R)-2-(4-carboxythiazol-2-yl) -4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl) pyrrolidine
Quantity
1.54 g
Type
reactant
Smiles
C(=O)(O)C=1N=C(SC1)[C@H]1N(C[C@@H](C1)OS(=O)(=O)C)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
O.N

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -5°
CUSTOM
Type
CUSTOM
Details
∫5° C.
STIRRING
Type
STIRRING
Details
by stirring at the same temperature for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same condition for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Tetrahydrofuran was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
[Compound]
Name
(2S, 4R)-2-(4-carbamoylthiazol)-2-yl
Type
product
Smiles
Name
4-methanesulfonyloxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine
Type
product
Smiles
CS(=O)(=O)OC1CCN(C1)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 124.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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